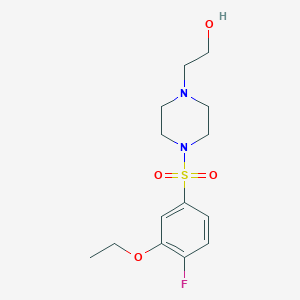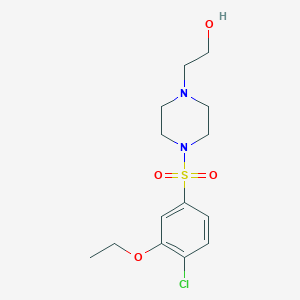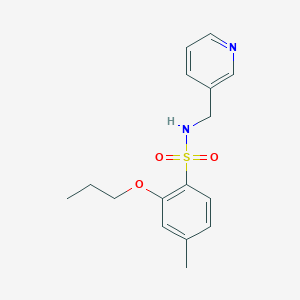
4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PMSF and is widely used as a serine protease inhibitor.
Mécanisme D'action
PMSF works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the serine residue in the active site and the sulfonyl group of PMSF.
Biochemical and Physiological Effects:
PMSF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PMSF is its ability to irreversibly inhibit serine proteases, making it a useful tool in protein purification and enzyme assays. However, PMSF is not effective against all proteases and can also inhibit other enzymes, such as lipases and esterases. Additionally, PMSF can be toxic to cells at high concentrations, limiting its use in cell-based assays.
Orientations Futures
There are several future directions for the research and application of PMSF. One area of interest is the development of more specific and potent serine protease inhibitors. Another area of interest is the study of the role of serine proteases in various diseases, such as cancer and viral infections. Additionally, the use of PMSF in combination with other inhibitors and drugs is an area of potential research.
Méthodes De Synthèse
The synthesis of PMSF involves the reaction of 4-methyl-2-propoxybenzenesulfonyl chloride with 3-pyridinemethanol in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
PMSF is widely used as a serine protease inhibitor in various scientific research applications. It is commonly used to inhibit proteases during protein purification and is also used in enzyme assays. PMSF is also used in the study of blood coagulation, apoptosis, and viral infections.
Propriétés
IUPAC Name |
4-methyl-2-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-9-21-15-10-13(2)6-7-16(15)22(19,20)18-12-14-5-4-8-17-11-14/h4-8,10-11,18H,3,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDARBXKFDXUZCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

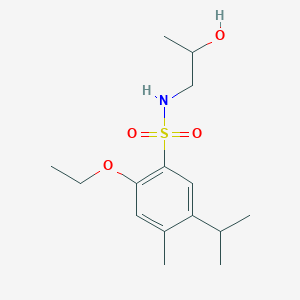
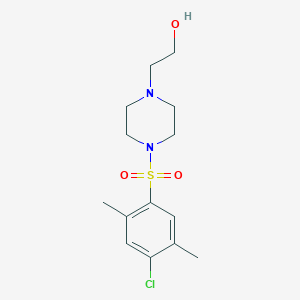
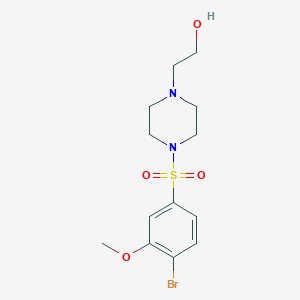
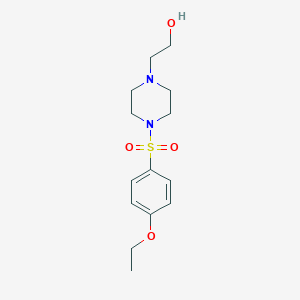
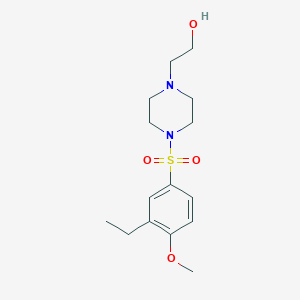
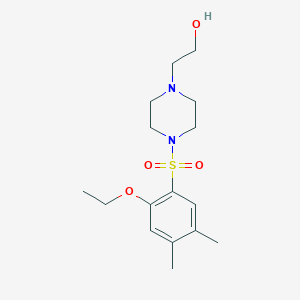
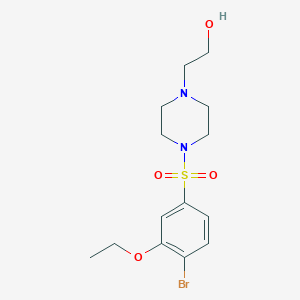
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
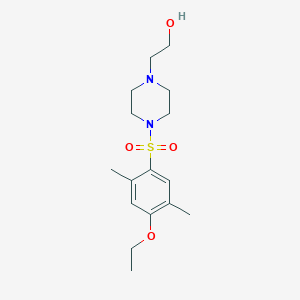
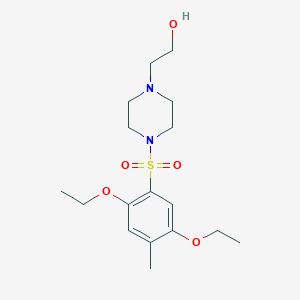
![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513306.png)

